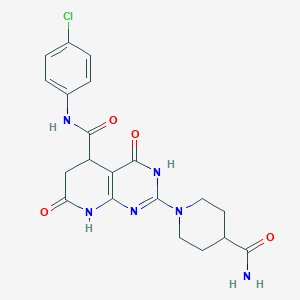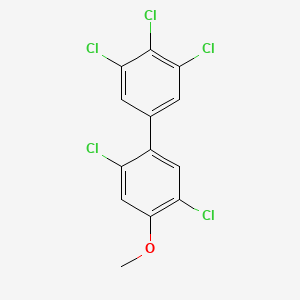
2,3',4',5,5'-Pentachloro-4-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties .
Métodos De Preparación
The synthesis of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired degree of chlorination . Industrial production methods may involve large-scale chlorination reactors where the reaction parameters are carefully monitored to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated biphenyl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Aplicaciones Científicas De Investigación
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl has been studied for its various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in different chemical environments.
Biology: Research has focused on its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studies have investigated its impact on human health, particularly its role as an endocrine disruptor and its potential carcinogenic effects.
Industry: It has been used in the development of materials with specific electrical and thermal properties.
Mecanismo De Acción
The mechanism of action of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression, disruption of endocrine functions, and induction of oxidative stress .
Comparación Con Compuestos Similares
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl can be compared with other similar compounds such as:
2,3’,4,4’,5-Pentachlorobiphenyl: This compound has a similar structure but lacks the methoxy group, which can influence its chemical reactivity and biological effects.
2,2’,4,5,5’-Pentachlorobiphenyl: Another similar compound with slight differences in the position of chlorine atoms, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl in terms of its specific substitution pattern and functional groups, which can influence its behavior in various applications.
Propiedades
Número CAS |
920513-29-7 |
|---|---|
Fórmula molecular |
C13H7Cl5O |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,2,3-trichloro-5-(2,5-dichloro-4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-12-5-8(14)7(4-9(12)15)6-2-10(16)13(18)11(17)3-6/h2-5H,1H3 |
Clave InChI |
SLBCPHXZTHFSAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12625384.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)

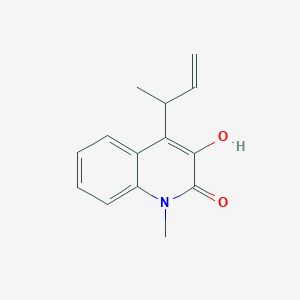

![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)
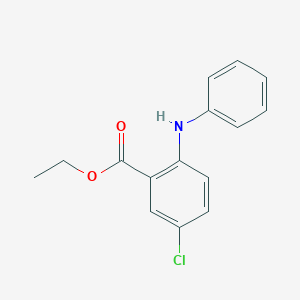
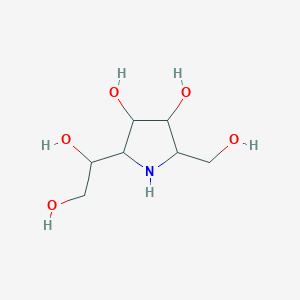
![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)
